Ethyl(methoxy)amine
Overview
Description
Ethyl(methoxy)amine: is an organic compound with the molecular formula C3H9NO. It is a member of the amine family, characterized by the presence of an amino group attached to an ethyl group and a methoxy group. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitroethane: Ethyl(methoxy)amine can be synthesized by the reduction of nitroethane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions.
Reduction of Methyl Cyanide: Another method involves the reduction of methyl cyanide (acetonitrile) using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction produces this compound as a primary product.
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethylene oxide with methanol in the presence of ammonia. This process involves the formation of an intermediate, which is then further reacted to yield the desired amine.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl(methoxy)amine can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form substituted amines.
Oxidation Reactions: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or nitriles.
Reduction Reactions: this compound can be reduced to simpler amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides, solvents like ethanol or methanol, and mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous ether.
Major Products:
Substitution: Substituted amines.
Oxidation: Oxides or nitriles.
Reduction: Simpler amines.
Scientific Research Applications
Chemistry: Ethyl(methoxy)amine is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes. Its reactivity with different electrophiles makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce amine groups into peptides and proteins, facilitating the study of protein structure and function.
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the polymer industry, this compound is used as a monomer for the production of specialty polymers. It is also employed as a curing agent for epoxy resins and as a stabilizer for certain types of plastics.
Mechanism of Action
The mechanism of action of ethyl(methoxy)amine involves its interaction with various molecular targets. As a nucleophile, it can react with electrophilic centers in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the modification of proteins and other biomolecules, allowing researchers to study their structure and function. The compound’s ability to form stable amine bonds makes it a valuable tool in bioconjugation and drug development.
Comparison with Similar Compounds
Methylamine: A simpler amine with a single methyl group attached to the amino group.
Ethylamine: An amine with an ethyl group attached to the amino group.
Methoxyethylamine: An amine with a methoxy group attached to the ethyl group.
Uniqueness: Ethyl(methoxy)amine is unique due to the presence of both an ethyl group and a methoxy group attached to the amino group. This dual functionality imparts distinct reactivity and properties to the compound, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields such as organic synthesis, biology, and industry highlight its significance.
Properties
IUPAC Name |
N-methoxyethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3-4-5-2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEIIMKQJPHIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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